molecular formula C18H17N3O2 B2479292 4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-97-3

4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2479292
CAS No.: 338750-97-3
M. Wt: 307.353
InChI Key: AWDNOLDKRXEHND-SSZFMOIBSA-N
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Description

4-(anilinomethylene)-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications

Green Chemistry

  • One-pot multicomponent synthesis of arylmethylene-bis(pyrazol-5-ols) used environmentally friendly cellulose sulfuric acid as a biopolymer-based solid acid catalyst. This process minimized operational hazards and environmental pollution, offering high yields and simple work-up (Mosaddegh, Hassankhani, & Baghizadeh, 2010).

Fungicidal Activity

  • Anilinomethylene derivatives showed in vitro fungicidal activity against various fungi, indicating potential applications in agriculture and biocontrol (Wang You, 1999).

Medicinal Chemistry

  • Novel pyrazol-1-yl-phenylethanol derivatives were synthesized and showed potential in suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).

Antimicrobial Activity

  • Pyrazol-4-yl- and 2H-chromene-based substituted anilines demonstrated significant antibacterial and antifungal activity, suggesting applications in developing new antimicrobial agents (Banoji et al., 2022).

Synthesis Methodology

  • Efficient synthesis of 4-(alkyl)pyrazoles was developed, contributing to advancements in organic synthesis methodologies (Reger et al., 2003).

Properties

IUPAC Name

5-ethoxy-2-phenyl-4-(phenyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-17-16(13-19-14-9-5-3-6-10-14)18(22)21(20-17)15-11-7-4-8-12-15/h3-13,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLQPEHUIQSJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.